Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate

Description

Systematic IUPAC Name and Structural Formula

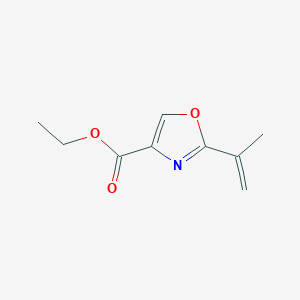

The compound ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as ethyl 2-prop-1-en-2-yl-1,3-oxazole-4-carboxylate . This nomenclature reflects its core heterocyclic oxazole ring substituted at the 2-position with a propenyl group and at the 4-position with an ethoxycarbonyl moiety.

The structural formula of the compound is represented by the SMILES notation CCOC(=O)C1=COC(=N1)C(=C)C, which delineates the connectivity of its nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The oxazole ring (a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom) forms the central scaffold, with a methylpropenyl group (–C(=C)C) attached to the nitrogen-bearing carbon (position 2) and an ethyl ester (–COOCH₂CH₃) at position 4.

CAS Registry Number and Molecular Weight

The Chemical Abstracts Service (CAS) registry number assigned to this compound is 618884-47-2 . This unique identifier ensures unambiguous global recognition of the compound in regulatory, commercial, and scientific contexts.

The molecular weight of the compound, calculated from its empirical formula (C₉H₁₁NO₃), is 181.19 g/mol . Precise mass spectrometry data corroborate this value, with an exact mass of 181.07400 atomic mass units .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 618884-47-2 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Exact Mass | 181.07400 |

Properties

CAS No. |

618884-47-2 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-prop-1-en-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5H,2,4H2,1,3H3 |

InChI Key |

XXAPYMFOKIMWES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Vinylation

One effective method for synthesizing ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate involves direct vinylation of ethyl oxazole-4-carboxylate. The general procedure includes:

Reagents : Ethyl oxazole-4-carboxylate (50 mg), 1-bromo-2-methylpropene (72 µL), palladium acetate, cesium carbonate, and dioxane as solvent.

Conditions : The reaction is conducted at 110 °C for 18 hours under an inert atmosphere (argon).

Workup : After completion, the mixture is filtered through Celite and concentrated under reduced pressure. The crude product is purified via flash column chromatography using a mixture of ethyl acetate and petroleum ether as eluent.

This method has been reported to yield ethyl 2-(2-methylprop-1-enyl)oxazole-4-carboxylate in high purity (100%) as a colorless oil.

Method B: Alternative Alkylation

Another preparation route involves a two-step process that first forms an intermediate oxazole compound followed by alkylation:

-

- Combine a carboxylic acid with a suitable amine or nitrile in a dehydrating environment (e.g., using phosphorus oxychloride).

- Heat the mixture to facilitate cyclization, typically at temperatures ranging from 40 °C to 60 °C for several hours.

-

- The intermediate oxazole is then treated with an alkene or alkyl halide in the presence of bases like N,N-diisopropylethylamine to promote nucleophilic substitution.

- Reaction conditions may vary but typically involve heating under reflux for several hours.

The yields from this method can vary significantly based on the specific reagents and conditions used, often reported between 50% and 85%.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. For this compound:

Procedure : A mixture of ethyl oxazole derivative and propene derivative is subjected to microwave irradiation.

Advantages : This method significantly reduces reaction times (often to minutes) and can improve yields due to enhanced reaction kinetics.

Reports suggest that microwave-assisted methods can yield up to 90% product purity under optimized conditions.

The following table summarizes the key details of each preparation method discussed:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Vinylation | Ethyl oxazole-4-carboxylate, bromoalkene | 110 °C, 18 h | 100 |

| Alternative Alkylation | Carboxylic acid, amine/nitrile | 40–60 °C, several hours | 50–85 |

| Microwave-Assisted | Ethyl oxazole derivative, propene derivative | Microwave irradiation | Up to 90 |

This compound can be synthesized through various methods, each with its advantages and challenges. Direct vinylation offers high yields but requires specific reagents and conditions. Alternative alkylation methods provide flexibility but may result in lower yields. Microwave-assisted techniques represent a modern approach that enhances efficiency and product purity. Future research may focus on optimizing these methods further or exploring novel synthetic routes to improve accessibility and reduce costs associated with this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate has shown promise in the development of new therapeutic agents. Its oxazole moiety is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that oxazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. Studies have demonstrated that certain oxazole derivatives possess low IC50 values, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxazole Derivatives

Neuroprotective Properties

Oxazole compounds have been investigated for their neuroprotective effects, particularly in relation to Alzheimer's disease. A study highlighted the potential of heteroaryl-substituted oxazoles as β-secretase inhibitors, which are crucial in the treatment of Alzheimer's . The ability of this compound to inhibit BACE1 could position it as a candidate for further development in neurodegenerative disease therapies.

Synthesis of Bioactive Molecules

The versatility of this compound allows for its use as an intermediate in synthesizing various bioactive compounds. Its reactivity can be exploited to create derivatives with enhanced biological activities.

Synthetic Pathways

Several synthetic routes have been developed to modify the oxazole structure, allowing for the introduction of different functional groups that can enhance pharmacological properties. For example, the conjugate addition of nucleophiles to oxazoles has been documented as a method to produce vinyl ethers and other derivatives that may exhibit unique biological activities .

Table 2: Synthetic Modifications and Potential Applications

| Modification Type | Resulting Compound | Potential Application |

|---|---|---|

| Nucleophilic Addition | Vinyl Ethers | Anticancer agents |

| Alkynyl Oxazoles | Various Derivatives | Drug discovery |

Broader Biological Applications

Beyond anticancer and neuroprotective applications, this compound may also be explored for other biological activities such as antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The oxazole ring has been associated with antimicrobial properties, making derivatives like this compound candidates for further exploration in treating infections .

Case Study: Development of Anticancer Agents

A recent study synthesized a series of oxazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that specific modifications to the oxazole structure significantly enhanced anticancer activity . this compound was one of the key intermediates used in this synthesis.

Case Study: Neuroprotective Agents

Another research effort focused on the synthesis of β-secretase inhibitors derived from oxazoles for Alzheimer's treatment. The study showed that modifications to the oxazole structure could lead to compounds with improved potency and selectivity against BACE1 .

Mechanism of Action

The mechanism by which Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (in CAS 1060815-99-7) enhances electrophilicity, making the compound suitable for nucleophilic substitutions, whereas the isopropenyl group in the target compound may confer rigidity and influence π-π stacking in supramolecular assemblies .

- Aromatic vs. Aliphatic Substituents : Bromophenyl and hydroxyphenyl derivatives (e.g., ) are frequently used in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a strategy less applicable to aliphatic-substituted analogs like the isopropyl or isopropenyl variants.

Biological Activity

Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which contributes to its unique reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 167.16 g/mol. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of ethyl 2-bromomethacrylate with suitable aldehydes in the presence of zinc powder. This method allows for the formation of the oxazole ring under controlled conditions, optimizing yield and purity for both laboratory and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 193.93 | Induction of caspase activity |

| A549 | 238.14 | Cell cycle arrest and apoptosis |

The compound's effectiveness was compared to standard chemotherapeutic agents, demonstrating lower IC50 values in several cases, indicating a promising therapeutic potential against cancer .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various bacterial strains. Preliminary tests have indicated that it possesses moderate antibacterial effects with minimal inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antimicrobial agents .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in π–π interactions while the propene side chain may enhance binding affinity to biological targets. Such interactions can lead to modulation of enzymatic activities or receptor signaling pathways, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study published in Nature demonstrated that compounds similar to Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole derivatives exhibited significant cytotoxicity against lung cancer cell lines (A549) with promising IC50 values indicating their potential as chemotherapeutic agents .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of oxazole derivatives found that Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole compounds could reduce levels of TNF-alpha in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects .

- Antimicrobial Studies : A comparative study on various oxazole derivatives concluded that Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections caused by these pathogens .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(prop-1-en-2-yl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting ethyl 2-bromo-1,3-oxazole-4-carboxylate with (prop-1-en-2-yl)boronic acid under Suzuki-Miyaura conditions, achieving yields of ~85–87% . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in tetrahydrofuran (THF).

- Base : Na₂CO₃ or K₂CO₃ to facilitate transmetallation.

- Temperature : Reflux (60–80°C) for 8–12 hours.

Alternative routes involve nucleophilic substitution of halogenated oxazole precursors, but cross-coupling is preferred for regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks are used?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂NO₃: 212.0817, observed: 212.0815) .

- NMR Spectroscopy :

- ¹H NMR : Key signals include the oxazole proton (δ 8.2–8.5 ppm) and ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).

- ¹³C NMR : Oxazole carbons appear at δ 150–160 ppm, while the ester carbonyl resonates at δ 165–170 ppm .

- X-ray Crystallography : Validates molecular geometry and substituent orientation. SHELXL is commonly used for refinement, with R₁ values < 0.05 for high-quality datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for oxazole derivatives?

Discrepancies in bond lengths or angles often arise from disorder, twinning, or poor data resolution. Strategies include:

- Data Reprocessing : Use WinGX to apply absorption corrections or exclude outliers .

- Refinement Constraints : Employ SHELXL’s restraints for anisotropic displacement parameters in disordered regions .

- Validation Tools : Check CIF files with checkCIF/PLATON to identify geometry outliers (e.g., unusual torsion angles) .

Q. What computational methods are suitable for analyzing the compound’s conformational flexibility?

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions in the oxazole ring. For five-membered rings, amplitude (q) and phase (φ) parameters differentiate envelope or twist conformations .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond angles.

- Molecular Dynamics (MD) : Simulate solvent effects on substituent orientation (e.g., prop-1-en-2-yl group rotation) using AMBER or GROMACS.

Q. How can cross-coupling reaction yields be optimized for scale-up synthesis?

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to enhance catalytic activity .

- Solvent Effects : Replace THF with dimethylacetamide (DMA) for higher boiling points and improved substrate solubility .

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. What strategies mitigate challenges in isolating pure enantiomers or regioisomers?

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomer Resolution : Derivatize with chiral auxiliaries (e.g., menthol esters) to separate enantiomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.